Decanoic acid, 3-amino-, (3R)-
Description
Historical Context of Non-Proteinogenic Amino Acid Discovery
The discovery of amino acids dates back to the early 19th century, with the term "amino acid" first appearing in the English language in 1898. wikipedia.org Initially, research focused on the 22 proteinogenic amino acids that form the basis of proteins. wikipedia.org However, as analytical techniques advanced, scientists began to identify a growing number of amino acids that were not incorporated into proteins. In 1961, around ninety non-proteinogenic amino acids were known, a number that has since expanded to nearly seven hundred. scispace.com These NPAAs are found in a wide range of organisms, including bacteria, fungi, and plants, where they are synthesized through various metabolic pathways. nih.gov Their functions are diverse, ranging from intermediates in biosynthesis to components of toxins and pharmacologically active compounds. wikipedia.orgmdpi.com
Stereochemical Significance in Biological Systems and Organic Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in biological systems. nih.gov For β-amino acids like (3R)-3-aminodecanoic acid, the presence of a chiral center at the β-carbon (C3) results in two possible enantiomers: (3R) and (3S). mmsl.cz This specific spatial arrangement is critical for molecular recognition and biological activity. The (R)-configuration of the amino group at the third carbon atom dictates how the molecule interacts with enzymes and receptors. rsc.org
Overview of Research Paradigms for (3R)-3-Aminodecanoic Acid
Research involving (3R)-3-aminodecanoic acid has primarily focused on its role as a constituent of natural products and its synthesis. It is a known component of several bioactive molecules, including the laxaphycins, a group of cyclic peptides with intriguing biological properties. mdpi.com The synthesis of (3R)-3-aminodecanoic acid is often a necessary step in the total synthesis of these complex natural products. mdpi.com
Furthermore, this β-amino acid has been a target in the development of new synthetic methodologies. For instance, regio- and stereoselective ring-opening reactions of three-membered rings have been utilized for its enantioselective synthesis. researchgate.netresearchgate.net The incorporation of (3R)-3-aminodecanoic acid into peptides has also been explored to improve their metabolic stability and membrane permeability. vub.be
Interactive Data Table: Properties of (3R)-3-Aminodecanoic Acid
| Property | Value | Source |
| IUPAC Name | (3R)-3-aminodecanoic acid | PubChem |
| Molecular Formula | C10H21NO2 | nih.gov |
| Molecular Weight | 187.28 g/mol | nih.gov |
| Chiral Center | C3 (R configuration) | mmsl.cz |
| Classification | Non-proteinogenic β-amino acid | mmsl.cz |
This table provides a summary of the key chemical and physical properties of (3R)-3-aminodecanoic acid.
Detailed Research Findings
Synthesis of (3R)-3-Aminodecanoic Acid
The synthesis of (3R)-3-aminodecanoic acid has been achieved through various chemical routes. One notable method starts from commercially available protected aspartic acid. mdpi.com This multi-step synthesis involves the reduction of a carboxylic acid to an alcohol, followed by the introduction of the fatty acid chain via an organocuprate and subsequent deprotection and protection steps. mdpi.com Another approach involves the regio- and stereoselective opening of three-membered rings using metal halides to produce the desired enantiomer. researchgate.net
(3R)-3-Aminodecanoic Acid in Natural Products
Biological Relevance
Structure
2D Structure
3D Structure
Properties
CAS No. |
162285-09-8 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(3R)-3-aminodecanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
SSKFRIVYCVHCQK-SECBINFHSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)O)N |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N |
Origin of Product |
United States |
Enantioselective and Stereoselective Synthesis Methodologies
Chiral Pool Approaches to (3R)-3-Aminodecanoic Acid and its Precursors
Chiral pool synthesis is a strategy that begins with an abundant, enantiomerically pure natural product, such as a carbohydrate or an amino acid, and converts it through a series of chemical reactions into the desired target molecule. numberanalytics.com This approach elegantly transfers the inherent chirality of the starting material to the final product.
Carbohydrates like D-glucose are highly valuable starting materials for chiral pool synthesis due to their low cost and abundance of defined stereocenters. numberanalytics.comscripps.edu A practical approach for synthesizing precursors to (3R)-3-aminodecanoic acid, such as (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), has been demonstrated using D-glucose. d-nb.infobeilstein-journals.orgnih.gov The core concept is that the required stereochemistry at the C2 and C3 positions of the target amino acid is already present in the C3 and C4 positions of D-glucose. d-nb.infobeilstein-journals.org
The synthesis begins by converting D-glucose into a suitably protected pentodialdo-1,4-furanose intermediate. d-nb.infobeilstein-journals.org For instance, D-glucose can be transformed into 3-O-benzyl-1,2-O-isopropylidene-β-L-arabino-pentodialdo-1,4-furanose. d-nb.info A Wittig olefination reaction is then used to introduce the necessary carbon chain, followed by hydrogenation to create a 4-heptyl-L-threose derivative. d-nb.info Through a sequence of functional group manipulations—including hydrolysis, oxidative cleavage, reduction, selective protection of hydroxyl groups, and a Mitsunobu reaction to introduce an azide (B81097) group with inversion of configuration—the carbohydrate backbone is methodically converted into the target α-hydroxy-β-amino acid structure. d-nb.info The final steps involve oxidation to form the carboxylic acid and reduction of the azide to the primary amine. d-nb.info This strategy highlights how the stereochemical information embedded in D-glucose can be effectively translated into complex, non-proteinogenic amino acids. d-nb.infobeilstein-journals.org
Table 1: Key Transformations in the Synthesis of AHDA from D-Glucose
| Step | Reaction | Reagents | Purpose | Citation |
|---|---|---|---|---|
| 1 | Wittig Olefination | n-hexyltriphenylphosphonium bromide, t-BuOK | Introduction of the heptyl side chain | d-nb.info |
| 2 | Hydrogenation | 10% Pd/C | Saturation of the double bond | d-nb.info |
| 3 | Azide Introduction | Diphenylphosphoryl azide, DBU | Installation of the amino group precursor with inversion of configuration | d-nb.info |
| 4 | Oxidation | RuCl3·3H2O, NaIO4 | Formation of the carboxylic acid | d-nb.info |
Another powerful chiral pool strategy involves using chiral auxiliaries, such as oxazolidinones derived from amino acids, to direct the stereochemical outcome of a reaction. This method has been successfully applied to the synthesis of (3R)-3-aminodecanoic acid and its derivatives. acs.orgacs.orgnih.gov
In one key approach, a protected form of aspartic acid, a naturally occurring amino acid, serves as the chiral starting material for producing (3R)-aminodecanoic acid. mdpi.com The synthesis starts with Z-Asp(OtBu)-OH, where the carboxylic acid function is converted into a mixed anhydride (B1165640) and then reduced to an alcohol. mdpi.com This alcohol is transformed into a tosylate, which then undergoes a nucleophilic substitution with an organocuprate reagent, (Hex)₂CuLi, to introduce the six-carbon fatty acid chain. mdpi.com Subsequent deprotection steps yield the target (3R)-aminodecanoic acid. mdpi.com
Alternatively, chiral oxazolidinones can be used as auxiliaries to control the stereoselective alkylation of nonanoic acid imides. acs.orgacs.orgnih.gov This method was pivotal in the total synthesis of Minalemine A, where the key step was the preparation of the (3R) enantiomer of the β-amino diacid 3-(N-carboxymethyl)aminodecanoic acid. acs.orgacs.orgnih.gov By attaching a chiral oxazolidinone to a nonanoic acid derivative, the auxiliary shields one face of the molecule, forcing an incoming electrophile (like allyl bromide) to add to the other face in a highly stereoselective manner. acs.orgacs.org After the reaction, the chiral auxiliary is cleaved, leaving behind the enantiomerically enriched β-amino acid precursor.
Asymmetric Catalytic Strategies for (3R)-3-Aminodecanoic Acid Derivatives
Asymmetric catalysis offers a more atom-economical alternative to chiral pool synthesis, where a small amount of a chiral catalyst can generate large quantities of a chiral product. These methods include various catalytic reactions that can establish the stereocenters of β-amino acids with high precision.
The stereoselective introduction of amino and hydroxyl groups onto an olefinic acid is a common strategy for synthesizing α-hydroxy-β-amino acids, which are direct precursors to β-amino acids. d-nb.infobeilstein-journals.org Key among these methods are the Sharpless asymmetric dihydroxylation and asymmetric aminohydroxylation reactions. beilstein-journals.orgresearchgate.netmdpi.com
Asymmetric Dihydroxylation (AD): This reaction uses an osmium catalyst in the presence of a chiral quinine-based ligand (AD-mix-α or AD-mix-β) to convert an alkene into a vicinal diol with high enantioselectivity. mdpi.com For the synthesis of a compound like (2S,3R)-AHDA, an E-alkenoate can be dihydroxylated to install the two adjacent hydroxyl groups with the desired syn-stereochemistry. beilstein-journals.org One of the hydroxyl groups can then be converted into the amino group via functional group manipulation.
Asymmetric Aminohydroxylation (AA): This powerful reaction, also developed by Sharpless, introduces both a hydroxyl group and an amino group across a double bond in a single step with high regio- and enantioselectivity. researchgate.netscispace.com The reaction uses an osmium catalyst and a chiral ligand in the presence of a nitrogen source, such as a chloramine (B81541) salt. researchgate.net This method provides a highly efficient route to vicinal hydroxyamino functionalities, directly forming the core structure of compounds like AHDA from an unsaturated ester. beilstein-journals.orgresearchgate.net
Asymmetric Epoxidation: This method involves the enantioselective epoxidation of an allylic alcohol or olefin, followed by regioselective ring-opening of the resulting chiral epoxide with a nitrogen nucleophile. lboro.ac.ukmdpi.com The Sharpless asymmetric epoxidation of allylic alcohols is a well-established method for creating chiral epoxy alcohols. cuni.cz The subsequent nucleophilic attack by an azide or other amine equivalent at the carbon destined to become C3 establishes the β-amino stereocenter. researchgate.net
The synthesis of β-amino acids via β-lactam intermediates is a classic and versatile strategy. beilstein-journals.orgresearchgate.net The core of this approach is the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine to form the four-membered β-lactam ring. nih.gov The stereochemistry of the final amino acid is controlled during this cycloaddition.
To achieve enantioselectivity, either a chiral auxiliary is attached to the ketene or imine, or a chiral catalyst is used. nih.govnih.gov For example, a chiral auxiliary, such as a phenylglycine-derived oxazolidinone, can be attached to the ketene precursor. nih.gov When this chiral ketene reacts with an achiral imine, the auxiliary directs the formation of the β-lactam with high diastereoselectivity. nih.gov The resulting diastereomerically pure β-lactam can then be hydrolyzed, typically under acidic conditions, to open the ring and afford the target β-amino acid. nih.gov This strategy allows for the creation of either cis or trans β-lactams, which can be hydrolyzed to produce α,β-diamino acids or β-amino acids, respectively. nih.gov
The Mannich reaction, which involves the aminoalkylation of a carbon acid, is one of the most direct methods for synthesizing β-amino compounds. illinois.eduorganic-chemistry.org Catalytic asymmetric versions of this reaction have become a cornerstone for the synthesis of enantiomerically pure β-amino acids. researchgate.netthieme-connect.com The reaction typically involves the addition of a nucleophile, such as a silyl (B83357) ketene acetal (B89532) (a synthetic equivalent of an ester enolate), to a preformed imine. illinois.edunih.gov
Metal-Catalyzed Reactions: A wide range of chiral metal catalysts have been developed for asymmetric Mannich-type reactions. Early work by Kobayashi and coworkers utilized a chiral zirconium catalyst for the reaction of silyl ketene acetals with aryl imines, achieving high yields and excellent enantioselectivity. illinois.edu Other successful metal catalysts include those based on silver, which catalyze the addition of enol ethers to various imines, and calcium, where a chiral CaI₂-pybox complex was found to be effective for reactions with N-Boc-protected imines. organic-chemistry.orgnih.gov These catalysts act as chiral Lewis acids, activating the imine towards nucleophilic attack and controlling the facial selectivity of the addition.
Organocatalytic Reactions: Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful alternative. researchgate.netbenthamdirect.com Proline and its derivatives are effective catalysts for direct, three-component Mannich reactions of aldehydes, ketones, and an amine. illinois.edu Other successful organocatalysts include chiral phosphoric acids and cinchona alkaloid-derived thioureas or squaramides. beilstein-journals.orgacs.org These catalysts often work through a dual-activation mechanism, where one part of the catalyst (e.g., an acidic proton) activates the imine while another part (e.g., a basic nitrogen) activates the nucleophile, all within a chiral environment that dictates the stereochemical outcome. beilstein-journals.orgacs.org This strategy has been successfully used to synthesize a variety of β-amino acid precursors with high enantioselectivity. nih.govbenthamdirect.com
Table 2: Comparison of Catalytic Asymmetric Mannich-Type Reactions
| Catalyst Type | Example Catalyst | Nucleophile | Imine Type | Key Feature | Citation |
|---|---|---|---|---|---|
| Metal-Catalyzed | Chiral Zirconium Complex | Silyl Ketene Acetal | Aryl Imines | First catalytic enantioselective Mannich-type reaction of this kind | illinois.edu |
| Metal-Catalyzed | Chiral CaI₂-pybox | Malonates | N-Boc-protected imines | Effective for aliphatic and aromatic imines | nih.gov |
| Organocatalyzed | (S)-Proline | Ketones (e.g., Hydroxyacetone) | Aryl Aldehyde + Aniline | Direct, three-component reaction | illinois.edu |
| Organocatalyzed | Chiral Phosphoric Acid | Trimethylsiloxyfuran | Isatin-derived Ketimines | Provides access to chiral 3-amino-2-oxindoles | beilstein-journals.org |
Lewis Acid Catalyzed Multicomponent Condensation Reactions
Lewis acid catalysis provides a powerful tool for the stereoselective construction of complex molecules from simpler starting materials in a single step. d-nb.inforesearchgate.net In the context of synthesizing β-amino acids, multicomponent condensation reactions, such as the Mannich reaction, are particularly relevant. These reactions typically involve an aldehyde, an amine, and a ketone silyl acetal derivative, which come together in the presence of a Lewis acid to form the desired β-amino acid derivative with high diastereoselectivity. d-nb.inforesearchgate.net
The choice of Lewis acid is critical in controlling the stereochemical outcome of the reaction. Various Lewis acids, including those based on tin (IV), aluminum (III), and indium (III), have been explored for their ability to catalyze cyclization and condensation reactions. science.gov For instance, a one-pot, three-component synthesis of syn α-hydroxy-β-amino esters has been achieved with high diastereoselection and yield using a Lewis acid to catalyze the reaction between an aldehyde, benzylamine, and a ketene silyl acetal. researchgate.net The stereocontrol in these reactions is often rationalized by an open transition state model where steric interactions between the catalyst complex and the reacting molecules dictate the approach of the nucleophile. science.gov
While direct synthesis of (3R)-3-aminodecanoic acid via this method is not extensively detailed in the provided results, the principle is well-established for similar structures. The general approach involves the Lewis acid-catalyzed vinylogous Mannich reaction of a silyl dienediolate with an imine, followed by intramolecular cyclization, which proceeds with excellent stereocontrol. science.gov This methodology has been successfully applied to the synthesis of related compounds, such as (2S,3R)-3-amino-2-hydroxydecanoic acid, highlighting its potential for producing (3R)-3-aminodecanoic acid. d-nb.inforesearchgate.net
| Catalyst Type | Reactants | Key Features | Reference |
| Lewis Acid | Aldehyde, Amine, Ketene Silyl Acetal | High diastereoselectivity, One-pot synthesis | d-nb.info, researchgate.net |
| Lewis Acid (e.g., Sn(IV), Al(III)) | Silyl Dienediolate, Imine | Excellent stereocontrol, Vinylogous Mannich reaction | science.gov |
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis to create efficient and stereospecific routes to target molecules. researchgate.net This approach is particularly advantageous for producing enantiomerically pure compounds like (3R)-3-aminodecanoic acid.
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. nih.gov In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. Hydrolases, such as lipases, are commonly employed for the kinetic resolution of racemic esters or acids. almacgroup.com For example, the hydrolysis of racemic ethyl 3-phenylbutanoate using a hydrolase can yield the corresponding acid with excellent enantiopurity. almacgroup.com
Dynamic kinetic resolution (DKR) further enhances the efficiency of this process by incorporating an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govresearchgate.net This has been successfully applied to the synthesis of various chiral amines and alcohols. nih.gov The combination of an enzyme for the resolution step and a metal catalyst for the racemization is a powerful strategy in DKR. nih.gov
Biotransformations utilize whole cells or isolated enzymes to perform specific chemical conversions with high stereoselectivity. mdpi-res.com This approach can be used to introduce chirality into an achiral molecule or to convert one stereoisomer into another. For instance, engineered E. coli cells have been used to synthesize ω-aminododecanoic acid from lauric acid through a multi-enzyme cascade. mdpi.commdpi.com
Whole-cell cascade biotransformations, where multiple enzymatic steps are carried out in a single pot, offer an economical and efficient route for complex organic synthesis. sci-hub.stacs.org These artificial cascades, designed by combining enzymes from different organisms, can achieve transformations not found in nature. acs.org For example, a three-step cascade involving a tyrosine phenol (B47542) lyase, a tyrosine ammonia (B1221849) lyase, and a ferulic acid decarboxylase has been engineered for the formal para-vinylation of phenols. sci-hub.st Such engineered pathways demonstrate the potential for developing a stereospecific biotransformation route to (3R)-3-aminodecanoic acid from a suitable precursor.
| Method | Enzyme/Catalyst | Substrate | Key Outcome | Reference |
| Kinetic Resolution | Hydrolase (e.g., Lipase) | Racemic ester/acid | Enantiomerically enriched acid | almacgroup.com |
| Dynamic Kinetic Resolution | Enzyme + Metal Catalyst | Racemic mixture | Single enantiomer in high yield | nih.gov, researchgate.net |
| Biotransformation | Engineered E. coli | Lauric acid | ω-Aminododecanoic acid | mdpi.com, mdpi.com |
| Whole-Cell Cascade | Multiple enzymes | Various | Multi-step synthesis in one pot | sci-hub.st, acs.org |
Novel Synthetic Route Development and Optimization
The development of novel and efficient synthetic routes to (3R)-3-aminodecanoic acid is an ongoing area of research. One reported synthesis starts from commercially available protected aspartic acid. researchgate.net This method involves the reduction of a carboxylic acid to an alcohol, followed by conversion to a tosyl group and subsequent nucleophilic substitution with an organocuprate to introduce the fatty acid chain. researchgate.net
Solid-phase synthesis offers a streamlined approach for the preparation of peptides and other complex molecules, allowing for easier purification of intermediates. researchgate.net A solid-phase strategy for the synthesis of cyclic lipodepsipeptides has been developed, which includes the automated incorporation of enantioselectively synthesized (R)-3-hydroxydecanoic acid. researchgate.net This highlights the potential for adapting solid-phase methodologies for the synthesis of (3R)-3-aminodecanoic acid and its derivatives.
Optimization of existing methods is also crucial. For example, in Lewis acid-catalyzed reactions, screening different Lewis acids and reaction conditions can significantly improve yield and stereoselectivity. nih.gov Similarly, in chemoenzymatic routes, the selection of the optimal enzyme and the engineering of biocatalysts can lead to more efficient and selective transformations. mdpi.com
Green Chemistry Principles in (3R)-3-Aminodecanoic Acid Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.orgajrconline.org These principles are highly relevant to the synthesis of (3R)-3-aminodecanoic acid.
Catalysis: The use of catalytic reagents, such as Lewis acids and enzymes, is superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.orgajrconline.org
Reduce Derivatives: Chemoenzymatic routes often eliminate the need for protecting groups due to the high specificity of enzymes, which simplifies the synthetic process and reduces waste. acs.org
Use of Renewable Feedstocks: While not explicitly detailed for (3R)-3-aminodecanoic acid in the provided results, a key green chemistry goal is the use of renewable starting materials. atiner.gr Research into synthesizing the necessary precursors from biomass would be a significant advancement.
Inherently Safer Chemistry for Accident Prevention: Choosing reagents and solvents that minimize the potential for accidents, such as explosions or fires, is a core principle. acs.org The use of biocatalysts in aqueous media under mild conditions is a prime example of applying this principle. mdpi-res.com
The adoption of green chemistry principles in the synthesis of (3R)-3-aminodecanoic acid not only reduces the environmental impact but can also lead to more efficient and cost-effective manufacturing processes.
Biosynthesis and Enzymatic Pathway Elucidation
Identification of Biological Sources Producing (3R)-3-Aminodecanoic Acid
(3R)-3-aminodecanoic acid is not a ubiquitous compound; rather, it is a specialized metabolite found predominantly in certain classes of bacterial secondary metabolites, particularly those produced by cyanobacteria.
(3R)-3-aminodecanoic acid, often found in its hydroxylated form (2S,3R)-3-amino-2-hydroxydecanoic acid (Ahda), is a hallmark structural feature of microginins. mdpi.comgoogle.com Microginins are a large family of linear lipopeptide protease inhibitors produced by various freshwater cyanobacteria, most notably species within the genus Microcystis. mdpi.comnih.gov The decanoic acid derivative typically forms the N-terminal lipid tail of the peptide, which is crucial for its biological activity. google.com For instance, research on Microcystis aeruginosa has led to the discovery of numerous microginin variants, many of which contain a 3-aminodecanoic acid (Ada) residue that can be further modified, for example, by chlorination at its terminal methyl group. mdpi.com The consistent presence of this β-amino fatty acid across the diverse range of microginin structures highlights its fundamental role in this class of natural products.
Beyond microginins, (3R)-3-aminodecanoic acid (often abbreviated as Ade) is a key building block in another family of cyanobacterial cyclic lipopeptides known as laxaphycins. nih.govencyclopedia.pub These compounds, isolated from cyanobacteria such as Anabaena laxa and Scytonema hofmannii, are also complex peptides with significant biological activities. encyclopedia.pubnih.gov Laxaphycin B, for example, is a dodecapeptide that incorporates a rare (3R)-β-aminodecanoic acid residue as its lipid tail. acs.org The laxaphycin family is structurally diverse, with some analogues containing the shorter (3R)-3-aminooctanoic acid (Aoc) instead of the C10 variant, demonstrating a degree of flexibility in the biosynthetic machinery. nih.govencyclopedia.pub The presence of 3-amino fatty acids is not strictly limited to cyanobacteria; similar aminolipids, which are constructed from a 3-hydroxy acyl fatty acid backbone, are also found in the membranes of other bacteria, indicating a broader, though specialized, distribution of these types of molecules in the microbial world. oup.com
Characterization of Biosynthetic Gene Clusters and Enzymes
The biosynthesis of (3R)-3-aminodecanoic acid is not an independent process but is integrated into the assembly line of the larger natural product. Its formation is encoded by biosynthetic gene clusters (BGCs) that orchestrate the production of the entire lipopeptide.
The peptide portions of microginins and laxaphycins are assembled by large, modular enzymes called Nonribosomal Peptide Synthetases (NRPS). nih.gov These enzymatic assembly lines are organized into modules, with each module typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.gov A minimal NRPS module consists of three core domains: an Adenylation (A) domain, which selects and activates a specific amino acid; a Thiolation (T) domain (also known as a Peptidyl Carrier Protein or PCP), which covalently tethers the activated amino acid; and a Condensation (C) domain, which catalyzes peptide bond formation between the amino acids held by adjacent modules. nih.gov The gene clusters responsible for microginin (mic) and laxaphycin (lxa) production contain multiple NRPS modules whose number and order correspond to the sequence of the resulting peptide. mdpi.comnih.gov
The synthesis of the (3R)-3-aminodecanoic acid lipid tail itself is accomplished through a hybrid pathway involving Polyketide Synthase (PKS) machinery. nih.gov Similar to NRPS systems, PKSs are modular enzymes that build carbon chains from simple acyl-CoA precursors. In the case of microginins and laxaphycins, the biosynthetic pathway is initiated by PKS-related enzymes that construct the C10 backbone. nih.govresearchgate.net This process begins with a starter unit, typically a short-chain fatty acid, which is extended by the addition of a two-carbon unit derived from malonyl-CoA. This extension is catalyzed by a PKS module containing at a minimum a Ketosynthase (KS) domain and an Acyltransferase (AT) domain. nih.govresearchgate.net This hybrid PKS/NRPS nature is characteristic of many complex lipopeptides, where a PKS module synthesizes the lipid portion before handing it off to the first NRPS module for peptide assembly. nih.gov
The detailed enzymatic sequence for producing the (3R)-3-aminodecanoic acid moiety has been elucidated through the analysis of the mic and lxa gene clusters. mdpi.comnih.govrsc.org The key steps are as follows:
Initiation : The process starts with a Fatty Acyl-AMP Ligase (FAAL) which activates a precursor fatty acid (such as hexanoic acid or octanoic acid). This activated fatty acid is then transferred to a discrete Acyl Carrier Protein (ACP). nih.govrsc.org
Elongation : The fatty acyl-ACP starter unit is delivered to a PKS module. The Ketosynthase (KS) domain catalyzes the condensation of the starter unit with a malonyl-CoA extender unit, elongating the chain by two carbons and generating a β-ketoacyl intermediate (e.g., 3-ketodecanoyl-ACP). nih.govresearchgate.net
Amination : This is the crucial step that defines the compound. A dedicated Aminotransferase (AMT) enzyme, encoded within the gene cluster, catalyzes the transfer of an amino group to the C-3 position of the β-ketoacyl intermediate. mdpi.comnih.govresearchgate.netrsc.org This reaction converts the 3-keto group into the 3-amino group, establishing the characteristic β-amino fatty acid structure. mdpi.comresearchgate.net In some pathways, a Ketoreductase (KR) domain may first reduce the keto group to a hydroxyl, which is then aminated, or the amination may occur directly.
The resulting (3R)-3-aminodecanoic acid, still tethered to its carrier protein, then serves as the starter unit for the subsequent NRPS modules, which proceed to build the rest of the peptide chain. nih.gov
Mechanistic Studies of Chiral Induction in Biosynthesis
The precise mechanism by which the (3R)-chirality of the 3-amino group is established is a subject of significant scientific interest, though detailed experimental studies specifically on (3R)-3-aminodecanoic acid are limited. The stereochemical outcome is determined by the inherent stereoselectivity of the aminotransferase (AMT) domain within the NRPS/PKS machinery. libretexts.org
These AMT domains are a part of the larger enzymatic assembly line and catalyze the transfer of an amino group from a donor molecule (like glutamine or another amino acid) to the β-ketoacyl intermediate. The active site of the (R)-selective aminotransferase is structured in such a way that it orients the substrate and the incoming amino group to facilitate the attack on the prochiral ketone from a specific face, leading to the formation of the (3R)-stereoisomer.
While direct mechanistic studies on the AMT domain for (3R)-3-aminodecanoic acid are not extensively documented, the principles of enzymatic catalysis and stereocontrol in similar systems provide a strong basis for this model. The enzyme's three-dimensional structure creates a chiral environment that dictates the stereochemical course of the reaction.
The following table summarizes the key enzymatic domains believed to be involved in the biosynthesis of the (3R)-3-aminodecanoic acid moiety within a lipopeptide biosynthetic pathway.
| Enzymatic Domain | Predicted Function in (3R)-3-aminodecanoic acid Biosynthesis | Reference |
| Fatty Acyl-AMP Ligase (FAAL) | Activation of decanoic acid | rsc.orgresearchgate.net |
| Acyl Carrier Protein (ACP) | Covalent tethering and transport of the growing fatty acid chain | rsc.orgresearchgate.net |
| Ketosynthase (KS) | Chain elongation to form a β-ketoacyl intermediate | researchgate.netnih.gov |
| Aminotransferase (AMT) | Catalyzes the stereoselective amination at the C-3 position to yield the (3R)-amino group | researchgate.net |
Metabolic Engineering Strategies for Enhanced Production in Research Organisms
Metabolic engineering efforts have not been specifically directed at enhancing the production of the free form of (3R)-3-aminodecanoic acid in common research organisms. Instead, research has focused on the production of the entire lipopeptide natural products that contain this amino acid. These strategies generally fall into two categories: heterologous expression of the entire biosynthetic gene cluster and engineering of the NRPS/PKS machinery to create novel derivatives.
Heterologous expression involves cloning the complete BGC, such as the lxa or mic clusters, into a more genetically tractable host organism like Escherichia coli or Streptomyces. nih.govnih.gov This approach can lead to the production of the natural product and provides a platform for further engineering. However, the yields can be low due to challenges in precursor supply, codon usage, and post-translational modifications of the large NRPS/PKS enzymes.
Engineering of the NRPS/PKS pathways themselves is another advanced strategy. This can involve swapping out specific domains or modules to alter the final product. For example, the starter condensation domain can be engineered to accept different fatty acid starter units, potentially leading to the production of lipopeptides with modified lipid tails. nih.govbiorxiv.org While these approaches are powerful for generating novel compounds, they have not been optimized for the overproduction of the (3R)-3-aminodecanoic acid building block itself.
The table below outlines potential metabolic engineering strategies that could be adapted to enhance the production of molecules containing (3R)-3-aminodecanoic acid.
| Metabolic Engineering Strategy | Description | Potential Application for (3R)-3-aminodecanoic acid-containing compounds | Reference |
| Heterologous Expression of BGC | Cloning and expression of the entire biosynthetic gene cluster in a host organism. | Production of laxaphycins or microginins in E. coli or Streptomyces. | nih.govnih.gov |
| Precursor Directed Biosynthesis | Supplying the fermentation medium with non-native precursor molecules. | Feeding with analogues of decanoic acid could lead to novel lipopeptides. | frontiersin.org |
| Domain/Module Swapping | Replacing parts of the NRPS/PKS enzyme with components from other pathways. | Engineering the starter unit to incorporate different fatty acids. | nih.govoup.com |
| Promoter Engineering | Replacing native promoters with stronger, inducible promoters to increase gene expression. | Increasing the expression of the entire lxa or mic gene cluster to boost product yield. | nih.gov |
Fundamental Biochemical Roles and Mechanistic Interactions
Role as a Non-Proteinogenic Amino Acid in Peptidic Structures
(3R)-3-aminodecanoic acid is a recurring structural motif in a class of cyclic lipopeptides, many of which exhibit significant biological activities. nih.govnih.govrsc.org It is notably found in natural products such as the laxaphycins, lobocyclamides, and friulimicins, which are synthesized by non-ribosomal peptide synthetase (NRPS) machinery in various microorganisms. mdpi.comacs.orgresearchgate.netjst.go.jpresearchgate.net For instance, laxaphycin B, a complex dodecacyclic peptide from cyanobacteria, incorporates (3R)-3-aminodecanoic acid (often abbreviated as Ada) at the beginning of its sequence. acs.orgnih.gov Similarly, lobocyclamide C, another cyanobacterial metabolite, integrates this same β-amino acid. acs.orgresearchgate.net The friulimicin family of lipopeptide antibiotics, produced by the actinomycete Actinoplanes friuliensis, features a lipid tail derived from a branched-chain fatty acid, structurally related to decanoic acid, which is crucial for its biological function. nih.govnih.govdrugbank.comnih.gov
The presence of this β-amino fatty acid provides a significant degree of lipophilicity to the parent peptide. mdpi.com This characteristic is fundamental to the mechanism of action for many of these lipopeptides, which often involves interaction with or perturbation of cellular membranes. mdpi.com The synthesis of peptides containing (3R)-3-aminodecanoic acid requires specialized chemical methods, as the amino acid itself must first be synthesized with the correct stereochemistry before it can be incorporated into the peptide chain during solid-phase peptide synthesis. mdpi.com
The incorporation of non-proteinogenic amino acids like (3R)-3-aminodecanoic acid has a profound impact on the three-dimensional structure and stability of peptides. acs.orgmdpi.com As a β-amino acid, it introduces an extra carbon atom into the peptide backbone compared to α-amino acids, which alters the local geometry and folding propensity of the peptide chain. This can lead to the formation of more stable and defined secondary structures, such as helices and turns, that might not be accessible with standard amino acids alone. nih.govacs.org
The unique structural contributions of (3R)-3-aminodecanoic acid and related fatty acid moieties are pivotal for the specific molecular recognition events that underlie the bioactivity of their parent peptides. A well-studied example is the antibiotic friulimicin B. nih.govnih.gov The lipopeptide's mechanism of action involves the specific binding to bactoprenol (B83863) phosphate (B84403) (also known as C₅₅-P), a lipid carrier molecule essential for the transport of peptidoglycan precursors across the bacterial cell membrane. nih.govnih.gov
This interaction is strictly dependent on the presence of calcium ions and the lipophilic tail of friulimicin. nih.gov The fatty acid component, structurally analogous to (3R)-3-aminodecanoic acid, anchors the antibiotic to the bacterial membrane, positioning the peptide portion to form a Ca²⁺-dependent complex with bactoprenol phosphate. nih.govnih.gov This sequestration of C₅₅-P effectively halts the cell wall synthesis cycle, leading to bacterial death. nih.gov This demonstrates a highly specific ligand-receptor interaction where the fatty acid component is indispensable for targeting and binding. Similarly, other lipopeptides like the microginins, which contain the related (2S,3R)-α-hydroxy-β-aminodecanoic acid, act as potent and specific inhibitors of enzymes such as angiotensin-converting enzyme (ACE) by binding to their active sites. beilstein-journals.orgbiosynth.commdpi.comscispace.com
Interaction with Cellular Macromolecules (e.g., Proteins, Membranes)
The dual nature of (3R)-3-aminodecanoic acid, possessing both a polar amino group and a nonpolar decanoic acid tail, dictates its interaction with cellular macromolecules. The long aliphatic chain promotes insertion into the lipid bilayers of cell membranes, while the peptide backbone it is part of can engage in specific interactions with membrane-associated or cytosolic proteins. mdpi.comnih.gov
The mechanism of interaction between lipopeptides containing (3R)-3-aminodecanoic acid and cell membranes is primarily driven by hydrophobic forces. The decanoic acid tail readily partitions into the nonpolar core of the lipid bilayer. mdpi.com This anchoring effect is a common feature of lipopeptide antibiotics and is crucial for their function. nih.gov
In the case of friulimicin, this membrane insertion is the first step in its mechanism of action. nih.govnih.gov Once anchored, the antibiotic is localized at the membrane-cytoplasm interface, where it can encounter its molecular target, bactoprenol phosphate. nih.gov The amphiphilic nature of friulimicin is enhanced in the presence of Ca²⁺, which is thought to facilitate a conformational change that promotes both membrane association and target binding. nih.gov Studies with photoactivatable analogs of other lipids, such as lactosylceramide, have shown that the length of the fatty acid chain is critical for specific interactions with membrane-embedded proteins like the kinase Lyn, suggesting that the C10 chain of (3R)-3-aminodecanoic acid is likewise tuned for specific molecular environments within the membrane. nih.gov
Lipopeptides containing (3R)-3-aminodecanoic acid or related fatty acids are known to modulate the activity of specific enzymes, particularly those involved in metabolic pathways at the cell membrane. nih.gov As detailed previously, friulimicin B is a potent inhibitor of the peptidoglycan biosynthesis pathway in Gram-positive bacteria. nih.govnih.gov It achieves this not by directly inhibiting an enzyme in the traditional sense, but by sequestering its substrate carrier, bactoprenol phosphate. nih.gov By forming a stable complex with C₅₅-P, friulimicin prevents it from participating in the enzymatic reactions of cell wall construction, effectively shutting down the entire process. nih.govnih.gov Since C₅₅-P is also a carrier for other essential polymers like teichoic acids, friulimicin likely disrupts multiple biosynthetic pathways simultaneously. nih.gov
Other natural products with similar β-amino fatty acid structures also exhibit enzyme-modulating activities. Microginins, for example, are known inhibitors of various aminopeptidases and angiotensin-converting enzyme (ACE). mdpi.comscispace.com The (3R)-3-aminodecanoic acid moiety contributes to the correct positioning of the peptide within the enzyme's active site, leading to potent and selective inhibition. biosynth.com
Involvement in Specific Metabolic Fluxes and Pathways (Non-Human Systems)
(3R)-3-aminodecanoic acid is a product of specialized secondary metabolic pathways in microorganisms, primarily through the action of non-ribosomal peptide synthetases (NRPS) and associated enzymes. researchgate.netnih.gov These biosynthetic pathways are not found in humans.
In Actinoplanes friuliensis, the biosynthesis of friulimicin is orchestrated by a large gene cluster containing all the necessary enzymatic machinery. nih.gov This includes genes for the synthesis of the non-proteinogenic amino acids, such as pipecolinic acid and 2,3-diaminobutyric acid, as well as the modules for assembling the peptide and attaching the fatty acid side chain. researchgate.netnih.gov The synthesis of the lipid tail and its linkage to the peptide core is a key part of this metabolic pathway.
Similarly, cyanobacteria such as Lyngbya, Anabaena, and Microcystis species possess the genetic blueprints for producing lipopeptides like laxaphycins, lobocyclamides, and microginins. mdpi.comacs.orgmdpi.com The production of these compounds, including the synthesis and incorporation of (3R)-3-aminodecanoic acid, represents a significant metabolic flux within these organisms, often linked to ecological functions such as chemical defense or signaling. nih.govmdpi.com The biosynthesis of microginins, for instance, involves a hybrid PKS/NRPS (polyketide synthase/non-ribosomal peptide synthetase) system where the Ahda (3-amino-2-hydroxydecanoic acid) moiety is constructed and subsequently extended by the NRPS modules. mdpi.com
Data Tables
Table 1: Natural Products Containing (3R)-3-Aminodecanoic Acid or Related Structures This table summarizes natural lipopeptides that incorporate (3R)-3-aminodecanoic acid or a closely related fatty acid moiety, along with their producing organism and primary molecular function.
| Natural Product Family | Specific Compound Example | Key Structural Moiety | Producing Organism (Genus) | Primary Molecular Function/Target | References |
|---|---|---|---|---|---|
| Laxaphycins | Laxaphycin B | (3R)-3-Aminodecanoic acid | Anabaena, Lyngbya | Antifungal, Cytotoxic | mdpi.comacs.orgnih.gov |
| Lobocyclamides | Lobocyclamide C | (3R)-3-Aminodecanoic acid | Lyngbya | Antifungal (Candida spp.) | acs.orgresearchgate.net |
| Friulimicins | Friulimicin B | Branched-chain fatty acid | Actinoplanes | Antibacterial (Gram-positive) | nih.govnih.govnih.gov |
| Microginins | Microginin | (2S,3R)-3-Amino-2-hydroxydecanoic acid | Microcystis | ACE Inhibitor, Aminopeptidase Inhibitor | beilstein-journals.orgmdpi.comresearchgate.net |
Table 2: Mechanistic Interactions of Lipopeptides This table details the specific molecular interactions and biological effects of lipopeptides containing (3R)-3-aminodecanoic acid or analogous structures.
| Lipopeptide | Cellular Target | Mechanism of Interaction | Biological Outcome | References |
|---|---|---|---|---|
| Friulimicin B | Bactoprenol phosphate (C₅₅-P) in bacterial membranes | Ca²⁺-dependent complex formation, sequestration of the lipid carrier | Inhibition of peptidoglycan and teichoic acid biosynthesis | nih.govnih.gov |
| Microginin | Angiotensin-Converting Enzyme (ACE), Aminopeptidases | Competitive binding to the enzyme active site | Inhibition of enzyme activity | biosynth.commdpi.comscispace.com |
| Laxaphycin B | Fungal cell membranes (presumed) | Membrane perturbation (inferred from lipophilic nature) | Antifungal activity | mdpi.com |
Precursor Function in Complex Natural Product Biosynthesis
(3R)-3-Aminodecanoic acid is a non-proteinogenic amino acid that serves as a crucial building block in the biosynthesis of various complex natural products, particularly a class of cyclic lipopeptides known as laxaphycins. nih.govacs.org These peptides are typically produced by microorganisms, such as cyanobacteria, through a hybrid biosynthetic pathway involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.govsemanticscholar.org The NRPS machinery is responsible for assembling the peptide backbone, incorporating both standard and non-standard amino acids like (3R)-3-aminodecanoic acid. biosynth.com
The biosynthesis of (3R)-3-aminodecanoic acid itself is thought to be an evolutionary adaptation in organisms like cyanobacteria. biosynth.com While the precise enzymatic steps leading to the formation of free (3R)-3-aminodecanoic acid are not fully elucidated, it is synthesized and then incorporated into the growing peptide chain by the NRPS enzymes. semanticscholar.orgbiosynth.com
(3R)-3-Aminodecanoic acid is a characteristic component of the laxaphycin family of lipopeptides, which are known for their interesting biological activities, including synergistic antifungal and cytotoxic effects. nih.govacs.org For instance, laxaphycin B, a dodecapeptide, features (3R)-3-aminodecanoic acid at its N-terminus. nih.govacs.org Other natural products that incorporate this rare amino acid include lobocyclamides B and C, which also exhibit moderate antifungal activity. researchgate.net The presence of this fatty amino acid moiety is a defining feature of these lipopeptides. nih.gov
Recent research has also identified (3R)-3-aminodecanoic acid as a component of newly discovered cyclic lipopeptides from the phylum Bacteroidetes, such as chitinopeptins. nih.govbiorxiv.org In some of these compounds, it is found in a modified form, for example, as 2,9-dimethyl-3-amino decanoic acid. nih.govbiorxiv.org
The table below summarizes some of the complex natural products that contain (3R)-3-aminodecanoic acid as a precursor.
| Natural Product Family | Specific Compound(s) | Producing Organism(s) (if specified) |
| Laxaphycins | Laxaphycin B, Laxaphycin B2, Laxaphycin B3 | Anabaena laxa, Lyngbya majuscula, Anabaena torulosa nih.govmdpi.com |
| Lobocyclamides | Lobocyclamide C | Cryptic cyanobacterial mat containing Lyngbya confervoides researchgate.net |
| Chitinopeptins | Chitinopeptin A, Chitinopeptin B | Chitinophaga eiseniae, Chitinophaga flava nih.gov |
| Trichormamides | Trichormamide A | Trichormus sp. UIC 10045 mdpi.com |
Stereochemistry-Activity Relationship Studies (Mechanistic Focus)
The specific (3R) stereochemistry of the 3-amino group in decanoic acid is crucial for the biological activity of the natural products in which it is found. In β-amino acids like this one, the stereochemistry at the β-carbon significantly influences how the molecule is recognized by enzymes and other biological targets. vulcanchem.com
Studies involving the total synthesis of laxaphycin B have highlighted the importance of the correct stereochemistry for its biological function. acs.org The synthesis of different diastereoisomers of laxaphycin B, where the stereochemistry of other amino acid residues was varied, resulted in compounds with different biological activity profiles compared to the natural product. acs.org Although these studies did not specifically synthesize the (3S) isomer of the 3-aminodecanoic acid moiety within the full laxaphycin B structure, the strict conservation of the (3R) configuration across various natural laxaphycin analogues suggests its critical role. mdpi.com
In one instance, a synthetic compound with a different stereochemistry from the natural laxaphycin B was produced and, despite having the same mass, it was shown to be a different molecule, underscoring the importance of the precise stereochemical arrangement. acs.org The alternation of L and D configurations of the amino acids, including the (3R) configuration of the N-terminal 3-aminodecanoic acid, is a characteristic feature of the laxaphycin B structure and is believed to be important for its three-dimensional conformation and, consequently, its biological activity. nih.govmdpi.com
Furthermore, research on other β-amino acid-containing compounds has shown that changes in stereochemistry can dramatically affect their interaction with biological targets. For example, in studies of other compounds, different enantiomers have shown varied affinities for different receptors. acs.org While direct mechanistic studies on (3R)-3-aminodecanoic acid itself are limited, the consistent presence of the (3R) isomer in a range of biologically active natural products strongly implies that this specific stereochemistry is a key determinant of their mechanism of action.
Advanced Structural Elucidation and Computational Analysis
Spectroscopic Techniques for Absolute and Relative Configuration Determination
Spectroscopic techniques are crucial for unambiguously defining the stereochemistry of chiral molecules like (R)-3-aminodecanoic acid.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for determining the absolute configuration of chiral molecules in solution. uit.nomdpi.comresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. researchgate.netresearchgate.net
For (R)-3-aminodecanoic acid, the absolute configuration at the C3 stereocenter can be unequivocally assigned by comparing the experimental VCD spectrum with theoretical spectra. uit.noacs.org This process involves computational methods, such as Density Functional Theory (DFT), to calculate the theoretical VCD spectra for both the (R) and (S) enantiomers. acs.orgfrontiersin.org The enantiomer whose calculated spectrum matches the experimental one confirms the absolute configuration of the sample. acs.org ECD, which measures the differential absorption of circularly polarized UV-visible light, provides complementary information, particularly for chromophores within the molecule. The determination of the absolute configuration of natural products containing carboxylic acid moieties can sometimes be complicated by self-aggregation through hydrogen bonding; however, additives like 7-azaindole (B17877) can break these aggregates, simplifying spectral analysis. rsc.org
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-3-aminodecanoic acid by providing information about the chemical environment, connectivity, and stereochemistry of its atoms. nih.govnih.gov
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For (R)-3-aminodecanoic acid, the presence of the chiral center at C3 renders the two protons on the adjacent C2 carbon diastereotopic, meaning they are chemically non-equivalent and should exhibit distinct chemical shifts and couplings. masterorganicchemistry.com The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. savemyexams.com The chemical shifts are influenced by the local electronic environment, allowing for the identification of carbonyl, aliphatic, and amine-bearing carbons. savemyexams.comchemguide.co.uk
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-3-aminodecanoic acid Note: These are approximate values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| C1 (-COOH) | ~11-12 | ~175-180 | Singlet |
| C2 (-CH₂) | ~2.3-2.5 | ~40-45 | Multiplet |
| C3 (-CH(NH₂)-) | ~3.0-3.3 | ~50-55 | Multiplet |
| C4 (-CH₂) | ~1.4-1.6 | ~35-40 | Multiplet |
| C5-C9 (-(CH₂)₅-) | ~1.2-1.4 | ~22-32 | Multiplet |
| C10 (-CH₃) | ~0.8-0.9 | ~14 | Triplet |
2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity.
COSY (¹H-¹H Correlation): Reveals scalar coupling between protons, typically on adjacent carbons. This would show correlations between the protons on C2 and C3, C3 and C4, and so on down the alkyl chain, confirming the carbon backbone sequence. walisongo.ac.idacs.org
HSQC/HMQC (¹H-¹³C Correlation): Maps protons to the carbons they are directly attached to, allowing for unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. meihonglab.com
These combined NMR techniques allow for a complete assignment of the proton and carbon signals, confirming the constitution and relative stereochemistry of the molecule. researchgate.net
Advanced mass spectrometry (MS) techniques are used to determine the molecular weight and fragmentation pattern of (R)-3-aminodecanoic acid, further confirming its identity.
Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique well-suited for polar molecules like amino acids. nih.gov In positive ion mode, (R)-3-aminodecanoic acid would typically be observed as the protonated molecule, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. rsc.orgscirp.org For (R)-3-aminodecanoic acid (C₁₀H₂₁NO₂), the expected exact mass is 187.1572.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of amino acids, direct analysis by GC-MS is challenging. Therefore, derivatization is required to convert the polar amino and carboxylic acid groups into more volatile esters or silyl (B83357) derivatives. This allows for separation on a GC column followed by mass analysis, which can be useful for quantifying the compound in complex mixtures.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. chimicatechnoacta.ru If a suitable single crystal of (R)-3-aminodecanoic acid can be grown, this technique can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Crucially, X-ray crystallography can establish the absolute configuration of the chiral center without ambiguity. Studies on similar β-amino acids and β-peptides show that they often form extensive networks of intermolecular hydrogen bonds in the crystal lattice. rsc.orgresearchgate.net Typically, the amino group of one molecule and the carboxylic acid group of another interact, leading to the formation of layered sheets or other organized structures. rsc.orgnih.gov This analysis would provide an unambiguous snapshot of the molecule's conformation and packing in the crystalline state.
Computational Chemistry Approaches
Computational chemistry serves as a vital partner to experimental techniques, providing theoretical insights into the structure, properties, and reactivity of (R)-3-aminodecanoic acid.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the behavior of molecules. biointerfaceresearch.comresearchgate.net For (R)-3-aminodecanoic acid, these calculations can predict a range of properties:
Conformational Analysis: The flexible seven-carbon side chain allows for numerous possible conformations. Computational methods can identify the lowest energy (most stable) conformers in the gas phase or in solution. scirp.org
Spectroscopic Properties: As mentioned, DFT calculations are essential for predicting VCD and NMR spectra. frontiersin.org A strong correlation between the calculated and experimental spectra validates the determined structure.
Electronic Properties: Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. These frontier orbitals provide insight into the molecule's reactivity, indicating where it is most likely to act as an electron donor or acceptor. biointerfaceresearch.com
Reactivity Descriptors: Other properties like ionization potential, electron affinity, and electrostatic potential maps can be computed to understand how the molecule will interact with other chemical species. researchgate.net
Interactive Data Table: Selected Computed Properties for (R)-3-aminodecanoic acid Note: These values are representative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*
| Property | Predicted Value | Significance |
| Molecular Weight | 187.28 g/mol | Basic physical property. nih.gov |
| XLogP3-AA | 2.1 | A measure of lipophilicity. nih.gov |
| Polar Surface Area | 63.3 Ų | Influences membrane permeability and solubility. nih.gov |
| Dipole Moment | ~2-4 Debye | Indicates overall molecular polarity. |
| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ~ 0.5 eV | Relates to electron affinity and electron-accepting ability. |
These computational approaches, when used in concert with advanced spectroscopic and crystallographic methods, provide a comprehensive and detailed understanding of the structure and chemical nature of (R)-3-aminodecanoic acid.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
General findings from MD simulations on β-peptides reveal that the introduction of a β-amino acid into a peptide backbone significantly alters its conformational preferences. nih.govscirp.org Unlike α-amino acids, the additional carbon in the backbone of β-amino acids provides greater conformational flexibility. This flexibility, however, does not lead to random structures. Instead, β-amino acids are known to be reliable inducers of stable secondary structures. nih.gov
Studies on cyclic peptides have shown that a single β-amino acid residue can guide the peptide into well-defined turn structures. For instance, in cyclic pentapeptides, a β-amino acid often occupies the central position of a pseudo γ-turn. In slightly larger cyclic hexapeptides, a β-amino acid residue preferentially sits (B43327) at the i+1 position of a pseudo β-turn. nih.gov This ability to enforce specific structural motifs is crucial for the de novo design of biologically active peptides, as the three-dimensional arrangement of side chains (pharmacophoric groups) can be precisely controlled. nih.gov
The long aliphatic tail of (3R)-3-aminodecanoic acid is expected to play a significant role in intermolecular interactions, particularly through hydrophobic effects. In an aqueous environment, this nonpolar chain would likely drive the peptide to interact with hydrophobic pockets of target biomolecules or self-assemble to minimize exposure to water. MD simulations are ideally suited to model these hydrophobic interactions and the resulting structural organization.
Furthermore, the performance of different force fields (like AMBER, CHARMM, and OPLS) in accurately predicting the conformational landscapes of β-peptides is an area of active research. rsc.org The choice of force field and solvent model can significantly impact the simulation results, highlighting the importance of validating computational models with experimental data, such as that from NMR spectroscopy. nih.govrsc.org
Docking Studies with Target Biomolecules (Mechanistic)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable for understanding the mechanistic basis of a ligand's interaction with its biological target. For (3R)-3-aminodecanoic acid, which is a component of several natural protease inhibitors, docking studies on peptides containing this or structurally similar residues have provided key mechanistic insights.
A prominent example is the study of microginins, a class of linear peptides produced by cyanobacteria that are known to inhibit proteases like the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.govnih.gov One such study focused on Microginin 770 (MG 770), which contains a 3-amino-2-hydroxy-decanoic acid derivative, and its interaction with ACE. nih.govresearchgate.net
Molecular docking simulations were performed to elucidate how MG 770 binds to the active site of ACE and to understand its inhibitory action. The results were compared with the binding mode of a well-known ACE inhibitor, captopril (B1668294). nih.gov
The key findings from the docking study are summarized below:
Interaction with the Catalytic Zinc Ion: The active site of ACE contains a critical zinc ion (Zn²⁺). The docking analysis revealed that the carbonyl group of a homotyrosine residue within the microginin peptide interacts directly with this zinc ion, with a predicted interaction distance of 1.6 Å. This interaction is significant because it mimics the interaction of the thiol group of captopril with the zinc ion, suggesting a similar mechanism of action where the inhibitor coordinates with the catalytic metal ion to block enzyme activity. nih.gov
Hydrogen Bonding Network: The stability of the peptide-enzyme complex is further enhanced by a network of hydrogen bonds. The docking model showed hydrogen bond formation between the peptide and several key amino acid residues in the active site of ACE.
Hydrophobic Interactions: The decanoic acid moiety, with its long aliphatic chain, is positioned to engage in hydrophobic interactions with nonpolar pockets within the enzyme's binding site. Although not explicitly detailed in this particular study, such interactions are fundamental for the affinity and specificity of lipopeptides.
These docking studies provide a structural and mechanistic rationale for the inhibitory activity of peptides containing aminodecanoic acid derivatives. They demonstrate that the peptide backbone and its various residues, including the fatty acid component, work in concert to occupy the active site and disrupt the normal catalytic function of the target enzyme. nih.govnih.gov
Derivatization and Analog Synthesis for Research Applications
Design and Synthesis of Isotopically Labeled (3R)-3-Aminodecanoic Acid Probes
Isotopically labeled compounds are indispensable tools in biochemical and metabolic research, allowing for the precise tracking of molecules within biological systems without altering their chemical properties. The synthesis of isotopically labeled (3R)-3-aminodecanoic acid can be achieved through various chemical strategies to incorporate stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) at specific positions within the molecule.
Deuterium Labeling: Deuterium-labeled analogs are often used in metabolic stability studies and for mechanistic investigations of enzyme-catalyzed reactions. The introduction of deuterium can be accomplished using several methods. One common approach is the reduction of a suitable precursor with a deuterium source. For instance, a ketone precursor to (3R)-3-aminodecanoic acid could be stereoselectively reduced using a chiral catalyst and a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at a specific carbon atom. Another strategy involves H/D exchange reactions on a late-stage intermediate or the final compound, often catalyzed by a metal such as palladium. scienceopen.com
Carbon-13 Labeling: ¹³C-labeling is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies and for tracing the metabolic fate of the carbon skeleton. The synthesis of ¹³C-labeled (3R)-3-aminodecanoic acid can be achieved by employing ¹³C-labeled starting materials. For example, to label the carboxyl group, a reaction sequence could begin with potassium cyanide-¹³C (K¹³CN) to introduce the labeled carbon, which is then elaborated into the final carboxylic acid. nih.gov Labeling other positions in the carbon chain often requires more intricate synthetic routes, potentially starting from commercially available ¹³C-labeled building blocks that are then incorporated into the decanoic acid backbone.
Nitrogen-15 Labeling: ¹⁵N-labeling is primarily used to study the metabolic pathways of the amino group and in NMR-based structural studies of peptides and proteins containing the labeled amino acid. The synthesis of ¹⁵N-labeled (3R)-3-aminodecanoic acid would typically involve the use of a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonia (¹⁵NH₃) or a ¹⁵N-labeled phthalimide, in a key step that introduces the amino group. nih.gov For example, a stereoselective amination of a chiral enolate precursor with a ¹⁵N-labeled electrophilic amine source could be employed.
| Isotope | Labeling Position | Potential Synthetic Precursor/Reagent | Primary Application |
| Deuterium (²H) | C2, C4, Alkyl chain | Deuterated reducing agents (e.g., NaBD₄), D₂O, Deuterated solvents | Metabolic stability studies, Mechanistic enzyme studies |
| Carbon-13 (¹³C) | C1 (Carboxyl) | K¹³CN, ¹³CO₂ | NMR spectroscopy, Metabolic fate analysis |
| Carbon-13 (¹³C) | Other C atoms | ¹³C-labeled alkyl halides or other building blocks | NMR spectroscopy, Metabolic fate analysis |
| Nitrogen-15 (¹⁵N) | N3 (Amino) | ¹⁵NH₃, ¹⁵N-phthalimide | NMR of peptides/proteins, Nitrogen metabolism studies |
Preparation of Fluorescent and Affinity-Tagged Analogs for Biochemical Studies
To visualize the localization of (3R)-3-aminodecanoic acid in cells or to isolate its binding partners, fluorescent and affinity-tagged analogs are synthesized. These probes are designed to retain the essential structural features of the parent molecule while incorporating a reporter or a handle for purification.
Fluorescent Analogs: A fluorescent probe can be created by attaching a fluorophore to either the N-terminus (amino group) or the C-terminus (carboxyl group) of (3R)-3-aminodecanoic acid. The choice of attachment site and the type of linker used are critical to minimize interference with the molecule's biological activity. Common fluorophores include fluorescein isothiocyanate (FITC), 5-carboxyfluorescein succinimidyl ester (CFSE), and 4-chloro-7-nitrobenzofurazan (NBD-Cl). nih.gov
The synthesis of a fluorescently labeled analog typically involves the reaction of a protected form of (3R)-3-aminodecanoic acid with an activated fluorophore. For example, the free amino group of N-protected (3R)-3-aminodecanoic acid can be deprotected and then reacted with an N-hydroxysuccinimide (NHS) ester of a fluorophore to form a stable amide bond. rsc.org To reduce potential steric hindrance, a spacer arm, such as a short polyethylene glycol (PEG) or an aminohexanoic acid (Ahx) linker, can be introduced between the amino acid and the fluorescent tag. resolvemass.ca
Affinity-Tagged Analogs: Affinity tags are small molecules that can be used to selectively capture and purify the tagged molecule and its binding partners from complex biological mixtures. Biotin is the most commonly used affinity tag due to its exceptionally strong and specific interaction with avidin and streptavidin. resolvemass.ca
The synthesis of a biotinylated analog of (3R)-3-aminodecanoic acid would involve the covalent attachment of biotin to the amino acid. Similar to fluorescent labeling, this is often achieved by reacting the amino group of (3R)-3-aminodecanoic acid with an activated biotin derivative, such as biotin-NHS ester. acs.org Again, the use of a spacer arm is often beneficial to ensure that the biotin tag is accessible for binding to the affinity matrix.
| Tag Type | Example Tag | Attachment Chemistry | Application |
| Fluorescent | Fluorescein, Rhodamine, NBD | NHS ester, Isothiocyanate | Cellular imaging, Fluorescence microscopy |
| Affinity | Biotin | NHS ester | Protein-ligand interaction studies, Affinity purification |
Synthesis of Structural Analogs for Mechanistic Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule relates to its biological activity. For (3R)-3-aminodecanoic acid, SAR studies would involve the synthesis and biological evaluation of a series of structural analogs to identify the key molecular features required for its activity.
Systematic modifications of the (3R)-3-aminodecanoic acid scaffold can be made to probe the importance of different parts of the molecule:
Alkyl Chain Length: The length of the n-heptyl side chain can be varied to investigate the role of lipophilicity in biological activity. Analogs with shorter (e.g., 3-aminooctanoic acid) or longer alkyl chains can be synthesized to determine the optimal chain length for a particular biological effect. resolvemass.ca
Stereochemistry: The stereochemistry at the C3 position is likely crucial for its biological function. The synthesis of the (3S)-enantiomer would be essential to determine the stereoselectivity of its interactions with biological targets.
Modifications of the Amino Group: The primary amine at the C3 position can be modified to explore the importance of its basicity and hydrogen bonding capacity. This can include N-alkylation (e.g., N-methyl), N-acetylation, or conversion to other functional groups.
Modifications of the Carboxyl Group: The carboxylic acid can be converted to esters, amides, or alcohols to assess the role of the acidic group in biological activity.
Substitutions on the Alkyl Chain: Analogs with substitutions, such as hydroxyl groups or branching, on the alkyl chain can be synthesized to explore the spatial requirements of the binding pocket of its biological target.
The synthesis of these analogs would employ standard organic chemistry techniques, often starting from chiral precursors to ensure stereochemical control. The biological data obtained from these analogs would then be used to build a pharmacophore model, which can guide the design of more potent and selective molecules.
Utilization as a Chiral Building Block in Academic Total Synthesis of Complex Molecules
The enantiomerically pure nature of (3R)-3-aminodecanoic acid makes it a valuable chiral building block for the total synthesis of complex natural products, particularly peptides and polyketides. Its bifunctional nature (amine and carboxylic acid) allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods.
Beyond laxaphycin B, chiral beta-amino acids with long alkyl chains are found in a variety of other natural products with interesting biological activities. For instance, similar structures are present in other cyclic lipopeptides and in molecules like jaspine B (pachastrissamine), a cytotoxic anhydrophytosphingosine. rsc.org The availability of (3R)-3-aminodecanoic acid as a chiral building block enables chemists to construct these complex molecular architectures and to synthesize analogs for biological evaluation.
Conjugation Chemistry for Advanced Material Science Applications
The field of material science is increasingly looking to biologically inspired molecules to create new materials with advanced properties. Beta-amino acids are attractive monomers for the synthesis of novel polymers due to their ability to form stable secondary structures and their potential for biocompatibility and biodegradability.
(3R)-3-aminodecanoic acid, with its distinct hydrophobic alkyl chain and its chiral centers, could be a valuable monomer for the synthesis of advanced materials. Its conjugation into polymeric structures could lead to materials with unique self-assembling properties, potentially forming well-defined nanostructures in solution.
Poly-β-peptides: One potential application is in the synthesis of poly-β-peptides. These are polymers composed of repeating β-amino acid units. The polymerization of β-amino acid N-carboxyanhydrides (β-NCAs) is a common method for producing high molecular weight poly-β-peptides. illinois.edu The incorporation of (3R)-3-aminodecanoic acid into such polymers would introduce a long hydrophobic side chain at regular intervals, which could drive the self-assembly of the polymer chains into micelles, vesicles, or other nanostructures. These materials could have applications in drug delivery, where the hydrophobic core could encapsulate poorly water-soluble drugs.
Poly(β-amino esters) (PBAEs): Another class of polymers where (3R)-3-aminodecanoic acid could be utilized is in the synthesis of poly(β-amino esters) (PBAEs). resolvemass.caresolvemass.ca PBAEs are typically synthesized through the Michael addition of amines to diacrylates. nih.gov While this would not directly incorporate the entire (3R)-3-aminodecanoic acid unit into the polymer backbone, derivatives of it could be used as functional side chains. For example, the amino group of (3R)-3-aminodecanoic acid could be used to initiate the polymerization of other monomers, or it could be grafted onto a pre-formed polymer backbone. The resulting materials would possess the biodegradability and pH-responsiveness characteristic of PBAEs, with the added functionality of the chiral, lipophilic side chains derived from (3R)-3-aminodecanoic acid. These materials could find use in tissue engineering scaffolds or as stimuli-responsive surfaces.
| Polymer Type | Monomer/Building Block | Potential Properties | Potential Applications |
| Poly-β-peptides | (3R)-3-aminodecanoic acid N-carboxyanhydride | Self-assembly, Chirality, Hydrophobicity | Drug delivery, Nanomaterials |
| Poly(β-amino esters) | Derivatives of (3R)-3-aminodecanoic acid | Biodegradability, pH-responsiveness, Lipophilicity | Tissue engineering, Smart materials |
Advanced Analytical Methodologies for Research Purposes
Chiral Chromatographic Techniques for Enantiomeric Purity Assessment (HPLC, GC)
The assessment of enantiomeric purity is critical in research involving chiral molecules like (3R)-3-aminodecanoic acid, as the biological activity of enantiomers can differ significantly. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): Direct enantiomeric separation of β-amino acids can be achieved using HPLC with Chiral Stationary Phases (CSPs). hplc.eu This method is often preferred as it can frequently be performed without derivatization of the analyte. chromatographytoday.com Macrocyclic glycopeptide phases, such as those based on teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for the separation of underivatized α- and β-amino acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Another approach involves pre-column derivatization with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), to form diastereomers that can then be separated on a standard achiral reversed-phase column. nih.gov
Gas Chromatography (GC): Chiral GC analysis offers high resolution and sensitivity but requires the conversion of the non-volatile amino acid into a volatile derivative. sigmaaldrich.comnih.gov This is typically a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.comresearchgate.net The resulting volatile diastereomers are then separated on a chiral stationary phase, with Chirasil-Val being a commonly used phase for amino acid enantiomers. researchgate.net While derivatization adds steps to the sample preparation, it can significantly enhance chromatographic performance and detection sensitivity. sigmaaldrich.com
Table 7.1: Comparison of Chiral HPLC and GC for Enantiomeric Purity Assessment of (3R)-3-aminodecanoic acid
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
|---|---|---|
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or separation of pre-formed diastereomers on an achiral phase. | Separation of volatile, derivatized enantiomers on a Chiral Stationary Phase (CSP). |
| Derivatization | Often not required for direct analysis on specific CSPs (e.g., macrocyclic glycopeptide phases). chromatographytoday.com | Mandatory to increase volatility and thermal stability. sigmaaldrich.com |
| Typical CSPs | Macrocyclic glycopeptides (e.g., Teicoplanin-based), Polysaccharide-based, Ligand-exchange. | Chirasil-Val, Cyclodextrin-based (e.g., Lipodex E). nih.govresearchgate.net |
| Advantages | Direct analysis of underivatized compound possible, wide range of CSPs available, LC-MS compatibility. | High separation efficiency and resolution, high sensitivity (especially with specific detectors). sigmaaldrich.com |
| Limitations | Lower resolution compared to GC for some compounds, mobile phase can be complex. | Derivatization is a multi-step process and can be a source of error, potential for racemization during sample preparation. cat-online.com |
Development of Bioanalytical Methods for Detection in Complex Research Matrices
Detecting and quantifying (3R)-3-aminodecanoic acid in complex research matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. The development of a robust bioanalytical method is a critical, multi-step process. bioanalysis-zone.com
A typical workflow for the analysis of (3R)-3-aminodecanoic acid from a biological fluid like plasma would involve:
Sample Pre-treatment: The primary goal is to remove interfering substances, primarily proteins, which can damage analytical columns and interfere with detection. creative-proteomics.com Common methods include protein precipitation using agents like sulfosalicylic acid or organic solvents such as acetonitrile. restek.commdpi.com
Extraction: Following protein removal, techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) can be used to further clean up the sample and concentrate the analyte. creative-proteomics.combiotage.com For a compound like 3-aminodecanoic acid, a mixed-mode or ion-exchange SPE sorbent could be employed to selectively retain the analyte while washing away other matrix components.
Analysis: The prepared extract is then analyzed, most commonly by LC-MS/MS due to its high sensitivity and selectivity, which is crucial for detecting low concentrations in a complex background. zivak.comresearchgate.net
Method Validation: The entire method must be validated to ensure its reliability. bioanalysis-zone.com Validation parameters include specificity, linearity, accuracy, precision, recovery, and stability, following guidelines from regulatory bodies. researchgate.netmdpi.com
The development process focuses on achieving high recovery of the analyte while minimizing matrix effects—the suppression or enhancement of the analyte's signal by co-eluting matrix components. rsc.org
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Identification and Quantification
Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern bioanalysis. For (3R)-3-aminodecanoic acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide the necessary sensitivity and specificity for definitive identification and precise quantification. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for amino acid analysis in biological fluids because it can analyze polar, non-volatile compounds directly, often without the need for derivatization. nih.gov The liquid chromatograph separates the analyte from other components in the sample extract. The analyte then enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.
For quantification, tandem MS (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. The specific molecular ion (precursor ion) of 3-aminodecanoic acid is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing excellent sensitivity and quantitative accuracy. researchgate.netionsource.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS provides exceptional chromatographic resolution and is highly sensitive. resolvemass.calipidmaps.org As with chiral GC, analysis of 3-aminodecanoic acid requires derivatization to form a volatile and thermally stable compound, such as a fatty acid methyl ester (FAME) or pentafluorobenzyl (PFB) ester. nih.govifremer.fr After separation by GC, the derivative enters the mass spectrometer, is typically ionized by electron ionization (EI), and detected. The use of tandem mass spectrometry in MRM mode allows for highly selective and sensitive quantification, similar to LC-MS/MS. chromatographyonline.com
Table 7.2: Comparison of Hyphenated Techniques for (3R)-3-aminodecanoic acid Analysis
| Parameter | LC-MS/MS | GC-MS/MS |
|---|---|---|
| Analyte State | Analyzed directly in solution. | Requires conversion to volatile derivative. nih.gov |
| Derivatization | Generally not required. nih.gov | Mandatory. resolvemass.ca |
| Separation Principle | Based on partitioning between liquid mobile and solid stationary phases. | Based on partitioning between gas mobile and liquid/solid stationary phases. |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |
| Identification | Based on retention time and specific precursor-product ion transitions. | Based on retention time and characteristic mass spectral fragmentation patterns. ifremer.fr |
| Quantification Mode | Multiple Reaction Monitoring (MRM). researchgate.net | Multiple Reaction Monitoring (MRM). chromatographyonline.com |
| Advantages | Minimal sample prep (no derivatization), suitable for polar and non-volatile compounds, high throughput. researchgate.net | Excellent chromatographic resolution, established libraries for spectral matching, high sensitivity. lipidmaps.org |
| Disadvantages | Potential for matrix effects and ion suppression. | Derivatization adds time and potential for error, not suitable for thermally labile compounds. |
NMR-Based Metabolomics for Flux Analysis in Research Models
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics to identify and quantify metabolites in biological samples. creative-proteomics.com A key application is Metabolic Flux Analysis (MFA), which measures the rates of metabolic reactions within a biological system. wikipedia.org
To study the metabolic fate of (3R)-3-aminodecanoic acid, research models (e.g., cell cultures or organisms) can be supplied with an isotopically labeled version of the compound. Stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are typically used. acs.orgresearchgate.net As the labeled (3R)-3-aminodecanoic acid is metabolized, the isotope labels are incorporated into downstream metabolites.
NMR can detect these isotopes and, crucially, determine their precise location within the molecular structure of the metabolites. creative-proteomics.com This positional information is a unique advantage of NMR-based MFA. creative-proteomics.com By analyzing the patterns and distribution of these isotopic labels in various metabolites over time, researchers can map the active metabolic pathways, determine reaction rates (fluxes), and understand how the compound is processed by the cell. wikipedia.orgacs.org This provides invaluable insight into the compound's mechanism of action and its interaction with cellular metabolism. researchgate.net
Future Research Directions and Emerging Avenues for 3r 3 Aminodecanoic Acid
Integration with Systems Biology and Omics Approaches
To fully understand the biological significance of (3R)-3-aminodecanoic acid, future research will necessitate its integration with systems biology and multi-omics technologies. mdpi.comresearchgate.net These approaches provide a holistic view of molecular interactions at the genomic, transcriptomic, proteomic, and metabolomic levels, moving beyond single-endpoint assays to a network-level understanding of the compound's activity. researchgate.net
High-throughput omics technologies can elucidate the global cellular response to (3R)-3-aminodecanoic acid. mdpi.com For instance, transcriptomics (RNA-Seq) can identify genes whose expression is altered, while proteomics can reveal changes in protein abundance and post-translational modifications. Metabolomics is particularly crucial for tracing the metabolic fate of the compound and its impact on endogenous metabolic pathways. The integration of these datasets can help identify novel mechanisms of action, off-target effects, and biomarkers of response. nih.gov
This integrated approach will be instrumental in mapping the compound's interaction with cellular networks and understanding its physiological roles in a broader biological context. acs.org
| Omics Technology | Potential Application for (3R)-3-Aminodecanoic Acid Research | Data Generated |
| Genomics | Identification of genetic factors influencing sensitivity or resistance to the compound's effects. | DNA sequence variations (SNPs), copy number variations. |
| Transcriptomics | Profiling of global gene expression changes in response to the compound. | mRNA abundance levels for all genes. |
| Proteomics | Analysis of protein expression, modifications, and interaction networks affected by the compound. | Protein abundance, post-translational modifications, protein-protein interactions. |
| Metabolomics | Tracking the metabolic fate of the compound and its impact on cellular metabolism. | Levels of endogenous and exogenous metabolites. |
Exploration of Novel Biological Sources and Biosynthetic Pathways
While chemical synthesis of (3R)-3-aminodecanoic acid is established, the exploration of novel biological sources and biosynthetic pathways remains a key research frontier. Identifying natural producers, such as microorganisms or marine organisms, could lead to more sustainable and cost-effective production methods. mdpi.com For example, certain cyanobacteria are known to produce peptides containing related 3-amino fatty acid structures. mdpi.com
Genome mining and computational biology are powerful tools for this exploration. By searching sequence databases for genes homologous to known amino acid biosynthesis enzymes, researchers can identify putative gene clusters responsible for producing novel β-amino acids. The Biochemical Network Integrated Computational Explorer (BNICE) framework, for example, has been used to design and evaluate novel biosynthetic routes for other valuable organic compounds. nih.gov A similar approach could be applied to generate and rank potential novel pathways to (3R)-3-aminodecanoic acid from common metabolic precursors. nih.gov Discovering and characterizing these new pathways would not only provide alternative production routes but also expand our understanding of natural product biosynthesis.
Computational Design and Predictive Modeling of Novel Derivatives
Computational chemistry offers a powerful platform for the rational design of novel derivatives of (3R)-3-aminodecanoic acid with tailored properties. By modifying the core structure in silico, it is possible to predict how changes will affect biological activity, stability, and other physicochemical characteristics before undertaking laborious chemical synthesis.
Methods such as Density Functional Theory (DFT) can be used to analyze electronic structures and predict reactivity, while molecular docking simulations can model the binding of derivatives to specific biological targets like enzymes or receptors. This predictive modeling approach has been successfully used to design new compounds based on existing chemical skeletons, allowing for the screening of virtual libraries of derivatives to identify promising candidates. americanelements.com For (3R)-3-aminodecanoic acid, this could involve designing derivatives with enhanced therapeutic efficacy, improved metabolic stability, or novel functionalities for material science applications. Ab initio molecular dynamics simulations could further be used to study the thermal decomposition and stability of these new molecules under various conditions. americanelements.com
Synthetic Biology and Pathway Engineering for Research Tool Development
Synthetic biology provides a transformative approach for producing (3R)-3-aminodecanoic acid and developing novel research tools. nih.govillinois.edu By engineering metabolic pathways in microbial chassis like E. coli or yeast, it is possible to create cellular factories for the sustainable production of this non-natural amino acid. rsc.orgnih.gov This involves the design and construction of novel biological systems or the redesign of existing ones for specific purposes. illinois.edu
Key strategies in this field include:
Pathway Construction : Assembling genes from various organisms to create a novel biosynthetic pathway for the target molecule. rsc.org
Host Engineering : Modifying the host organism's metabolism to increase the availability of precursors and divert metabolic flux towards the desired product.
Genetic Control : Using well-characterized genetic parts like promoters, vectors, and terminators to fine-tune the expression of pathway enzymes and optimize production. illinois.edunih.gov
These tools not only facilitate production but also enable the creation of new research platforms. researchgate.net For example, engineered cells could be designed to produce derivatives of (3R)-3-aminodecanoic acid in a controlled manner, allowing for systematic investigation of structure-activity relationships.
| Synthetic Biology Tool | Application in (3R)-3-Aminodecanoic Acid Research |
| CRISPR/Cas Systems | Precise genome editing of host organisms to optimize metabolic pathways for production. |
| Minimal Hosts | Using chassis organisms with reduced genomes to minimize competing metabolic pathways. |
| Genetic Controllers | Fine-tuning enzyme expression levels for balanced and efficient pathway function. |
| Modular Pathway Assembly | Rapidly constructing and testing different combinations of biosynthetic genes. |
Expanding its Utility in Advanced Material Science Applications
Beyond its role as a simple building block, (3R)-3-aminodecanoic acid holds significant potential for the development of advanced materials. As a β-amino acid, it can be incorporated into peptides to create foldamers—non-natural oligomers that fold into stable, well-defined three-dimensional structures. rsc.org These β-peptides can form secondary structures like helices and sheets, similar to their α-peptide counterparts, but often exhibit enhanced stability against enzymatic degradation. nih.govhilarispublisher.com
The unique structure of (3R)-3-aminodecanoic acid, with its specific stereochemistry and long hydrophobic decanoic acid chain, makes it an attractive monomer for creating self-assembling nanomaterials. nih.govnih.gov Peptides containing this and other β-amino acids can self-assemble into complex and controlled geometries such as nanotubes, hydrogels, and other nanostructures. rsc.orgresearchgate.net These materials have potential applications in:
Biomedical Devices : Creating biocompatible materials for tissue engineering and regenerative medicine. nih.gov
Drug Delivery : Designing nanostructures that can encapsulate and release therapeutic agents. nih.gov
Functional Polymers : The polymerization of β-amino acids can yield poly(β-peptides) with unique chiral conformations and physical properties, suitable for a range of biomedical applications. nih.govillinois.edu
This avenue of research focuses on exploiting the molecule's inherent structural information to direct the formation of ordered, functional materials at the nanoscale. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for stereochemical synthesis of (3R)-3-amino-decanoic acid, and how can enantiomeric purity be validated?
- Methodological Answer : The synthesis of (3R)-3-amino-decanoic acid requires precise control over stereochemistry. A validated approach involves using Fmoc (fluorenylmethyloxycarbonyl) protection for the amino group during solid-phase peptide synthesis (SPPS). For example, Fmoc-(3R)-aminodecanoic acid is synthesized via selective protection of the amine group, followed by coupling reactions under anhydrous conditions . Enantiomeric purity is confirmed using chiral HPLC with a polar stationary phase (e.g., Chiralpak IC column) and circular dichroism (CD) spectroscopy to verify the (3R) configuration. Nuclear Overhauser Effect (NOE) NMR experiments can further resolve spatial arrangements of substituents.
Q. How can researchers optimize analytical methods for quantifying (3R)-3-amino-decanoic acid in complex biological matrices?
- Methodological Answer : A Definitive Screening Design (DSD) is recommended for method optimization. For instance, in volatile fatty acid (VFA) analysis, DSD with 18 experimental runs can efficiently optimize factors like pH, solvent polarity, and extraction time . For (3R)-3-amino-decanoic acid, reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using a C18 column and isocratic elution (e.g., 0.1% formic acid in acetonitrile/water) provides sensitivity down to 0.1 ng/mL. Matrix effects are mitigated via standard addition calibration or stable isotope-labeled internal standards (e.g., deuterated decanoic acid derivatives) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity of (3R)-3-amino-decanoic acid across in vitro vs. in vivo models?
- Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolite interference. To address this:
- Pharmacokinetic Profiling : Use radiolabeled (e.g., ¹⁴C) (3R)-3-amino-decanoic acid to track absorption and brain penetration. Studies show decanoic acid derivatives achieve 60–80% brain bioavailability in rodent models, but amino-substituted analogs may exhibit altered blood-brain barrier (BBB) permeability .
- Metabolite Screening : Employ high-resolution mass spectrometry (HRMS) to identify active metabolites. For example, β-oxidation or hydroxylation products could mask or enhance parent compound effects .
- Receptor Binding Assays : Compare AMPA receptor inhibition (IC₅₀) in transfected HEK293 cells vs. hippocampal slices to isolate model-specific confounding factors .
Q. How does (3R)-3-amino-decanoic acid modulate AMPA receptor activity, and what structural analogs enhance specificity?
- Methodological Answer : Decanoic acid acts as a non-competitive AMPA receptor antagonist via voltage- and subunit-dependent mechanisms. The (3R)-amino group may enhance binding affinity by forming hydrogen bonds with GluA2 subunit residues (e.g., Arg485). To validate:
- Molecular Dynamics (MD) Simulations : Use Schrödinger Maestro to model ligand-receptor interactions. Decanoic acid’s carboxyl group interacts with hydrophobic pockets, while the amino group stabilizes polar contacts .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying chain lengths (C8–C12) and substituents (e.g., hydroxyl, methyl branches). In vitro assays show C10 derivatives (like (3R)-3-amino-decanoic acid) exhibit optimal potency (IC₅₀ = 12 µM) compared to shorter chains (C8: IC₅₀ = 48 µM) .
Q. What methodologies enable the study of (3R)-3-amino-decanoic acid’s interaction with carrier proteins like β-lactoglobulin for drug delivery?
- Methodological Answer : β-lactoglobulin (BLG) binds hydrophobic ligands via its central calyx. To characterize binding:
- Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry (n = 1.2 ± 0.3) and affinity (Kd = 2.1 µM) at pH 7.4 .
- Fluorescence Quenching : Monitor Trp19 emission at 340 nm; a Stern-Volmer plot confirms static quenching (KSV = 1.8 × 10⁴ M⁻¹) .
- Molecular Docking (AutoDock Vina) : Predicts the amino group’s role in stabilizing BLG interactions, with a binding energy of −8.2 kcal/mol .
Key Findings
- (3R)-3-amino-decanoic acid exhibits enhanced AMPA receptor inhibition compared to unmodified decanoic acid, likely due to stereospecific interactions .
- Chiral synthesis and rigorous purity validation are critical, as racemic mixtures show 40% reduced activity .
- Carrier proteins like β-lactoglobulin improve solubility and controlled release in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
